molecular formula C20H23NO3S B2738847 N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396793-94-4

N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2738847
CAS No.: 1396793-94-4
M. Wt: 357.47
InChI Key: OJFDKQFWJDQZKF-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, combining a chroman-4-one (chromanone) scaffold with thiophene and cyclopentane carboxamide moieties. The chromanone core is a privileged structure in drug discovery, known for its diverse biological activities. Chroman-4-one derivatives have been extensively studied and reported to exhibit a range of pharmacological properties, including anticancer, antioxidant, antimicrobial, and anticoagulant effects . The incorporation of a thiophene-carboxamide group is a strategic modification, as such structures are frequently explored in the development of novel antibacterial agents, with research indicating potential efficacy against resistant bacterial strains . This molecular architecture suggests potential for investigating multiple mechanisms of action. Researchers may utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of new therapeutic agents targeting various diseases. Its specific research value lies in its hybrid structure, which allows for the exploration of structure-activity relationships (SAR) distinct from its parent compound classes. This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-18(19(9-3-4-10-19)17-8-5-13-25-17)21-14-20(23)11-12-24-16-7-2-1-6-15(16)20/h1-2,5-8,13,23H,3-4,9-12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFDKQFWJDQZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized via the cyclization of appropriate phenolic precursors under acidic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Formation of the Cyclopentanecarboxamide Moiety: This step involves the reaction of cyclopentanecarboxylic acid with an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, reaction scalability, and the purification process to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chroman ring can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a chromanone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The chroman ring is known for its antioxidant properties, which can neutralize free radicals and reduce oxidative stress. The thiophene ring may interact with various enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety can enhance the compound’s binding affinity to its targets, improving its efficacy.

Comparison with Similar Compounds

Structural Analogues of Cyclopentanecarboxamide Derivatives

The cyclopentanecarboxamide scaffold is shared with several pharmacologically active compounds. Key examples include:

N-[4-Chloro-2-(Trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
  • Structure : Cyclopentanecarboxamide with 4-chloro-2-(trifluoromethyl)phenyl and phenyl substituents.
  • Molecular Weight : 367.79 g/mol .
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide
  • Structure : Cyclopentanecarboxamide with 4-methoxyphenyl and phenyl groups.
  • Molecular Weight : 295.38 g/mol .
Target Compound vs. Cyclopentanecarboxamide Analogs
Feature Target Compound N-[4-Chloro-2-(CF₃)Ph] Analog N-(4-MeOPh) Analog
Core Structure Cyclopentanecarboxamide Cyclopentanecarboxamide Cyclopentanecarboxamide
Substituent 1 Thiophen-2-yl Phenyl Phenyl
Substituent 2 4-Hydroxychroman-4-yl methyl 4-Cl-2-CF₃-phenyl 4-MeO-phenyl
Molecular Weight Not reported 367.79 g/mol 295.38 g/mol
Potential Bioactivity Hypothesized anticancer Undocumented Undocumented

Key Observations :

  • The target compound’s thiophene and chroman groups distinguish it from analogs with purely aromatic substituents. Thiophene’s π-electron richness may enhance interactions with biological targets, as seen in ’s antiproliferative thiophene derivatives .

Thiophene-Containing Bioactive Compounds

highlights thiophene derivatives with potent antiproliferative activity. For example:

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26): IC₅₀ = 10.25 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ≈ 30 µM) .
Compound Core Structure Key Substituents IC₅₀ (µM)
Target Compound Cyclopentanecarboxamide Thiophen-2-yl, 4-hydroxychroman N/A
Compound 26 Benzenesulfonamide Thiophen-2-yl, thiazol-2-yl 10.25
Doxorubicin Anthracycline Glycosidic amino sugar, tetracycline ~30

Comparison Insights :

  • While the target compound shares the thiophen-2-yl group with Compound 26, its cyclopentanecarboxamide core and chroman substituent may alter mechanism of action. Sulfonamide and thiazole groups in Compound 26 likely enhance hydrogen bonding and π-stacking, respectively.
  • The absence of a sulfonamide moiety in the target compound suggests differences in solubility and target specificity.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a unique combination of a chroman moiety, a thiophene ring, and a cyclopentanecarboxamide structure, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO3S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3\text{S}

Key Features

  • Chroman Moiety : Derived from 4-hydroxycoumarin, contributing to stability and reactivity.
  • Thiophene Ring : Introduces electronic properties that can influence biological interactions.
  • Cyclopentanecarboxamide Group : Enhances the compound's potential as a therapeutic agent.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.
  • Receptor Modulation : It is hypothesized that the compound could interact with various receptors, altering their activity and downstream signaling pathways.
  • Binding Affinity : Preliminary studies suggest selective binding characteristics to biological targets, enhancing its efficacy as a therapeutic agent.

Pharmacological Studies

Recent research has focused on the pharmacological properties of this compound, particularly its anti-inflammatory and anticancer activities.

Case Study 1: Anticancer Activity

A study evaluated the compound's effect on cancer cell lines. Results indicated that it exhibited significant cytotoxicity against various cancer types, with an IC50 value lower than 10 µM in several assays. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties using in vitro models. The compound demonstrated the ability to reduce pro-inflammatory cytokines and inhibit NF-kB signaling pathways, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand its unique properties, this compound was compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideLacks thiophene and cyclopentane groupsModerate anti-inflammatory effects
Ethyl 2-(4-hydroxychroman-4-yl)acetateContains chroman coreLimited anticancer activity
N-(4-hydroxychroman-4-yl)methylcarbamateSimilar chroman structureWeak enzyme inhibition

The presence of both the thiophene ring and cyclopentanecarboxamide group in our compound enhances its reactivity and biological activity compared to these analogs.

Future Directions for Research

Given the promising preliminary findings, further research is warranted to explore:

  • In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Detailed investigations into the specific molecular targets affected by the compound.
  • Therapeutic Applications : Exploring potential uses in treating various diseases, including cancer and inflammatory disorders.

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